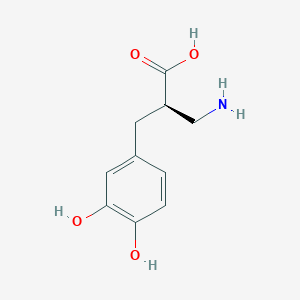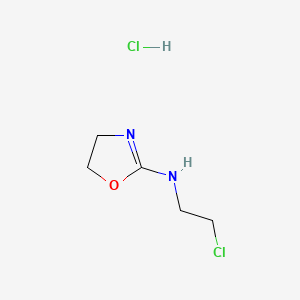
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is a complex organic compound that features a bromophenylsulfonyl group attached to a pyrrole ring, with a chloroethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the bromophenylsulfonyl group and the chloroethanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloroethanone moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized compounds.
科学研究应用
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone exerts its effects involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The chloroethanone moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
1-(4-bromophenylsulfonyl)-1H-pyrrole: This compound shares the bromophenylsulfonyl group and pyrrole ring but lacks the chloroethanone moiety.
1-(4-bromophenylsulfonyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
属性
分子式 |
C12H9BrClNO3S |
|---|---|
分子量 |
362.63 g/mol |
IUPAC 名称 |
1-[1-(4-bromophenyl)sulfonylpyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H9BrClNO3S/c13-10-1-3-11(4-2-10)19(17,18)15-6-5-9(8-15)12(16)7-14/h1-6,8H,7H2 |
InChI 键 |
YMUWRMBBZQXTMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C=CC(=C2)C(=O)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)



![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)






